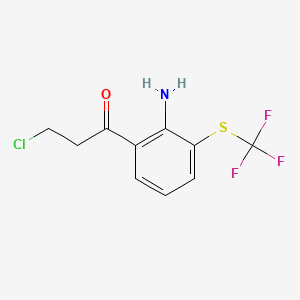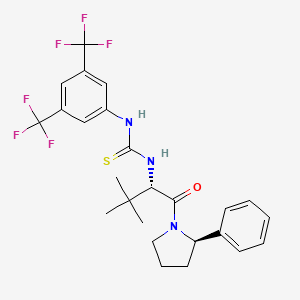
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-((R)-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea involves several steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve the following steps:
Formation of Intermediates: The initial step involves the preparation of intermediates such as 3,5-Bis(trifluoromethyl)aniline and 3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl chloride.
Coupling Reaction: The intermediates are then coupled using thiourea under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)urea: This compound has a similar structure but with a urea group instead of a thiourea group.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)amine: This compound has an amine group instead of a thiourea group.
The uniqueness of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-3,3-dimethyl-1-oxo-1-(®-2-phenylpyrrolidin-1-yl)butan-2-yl)thiourea lies in its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H27F6N3OS |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-3,3-dimethyl-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]butan-2-yl]thiourea |
InChI |
InChI=1S/C25H27F6N3OS/c1-23(2,3)20(21(35)34-11-7-10-19(34)15-8-5-4-6-9-15)33-22(36)32-18-13-16(24(26,27)28)12-17(14-18)25(29,30)31/h4-6,8-9,12-14,19-20H,7,10-11H2,1-3H3,(H2,32,33,36)/t19-,20-/m1/s1 |
InChI Key |
FATVXCMOAPFCTL-WOJBJXKFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@@H]1C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


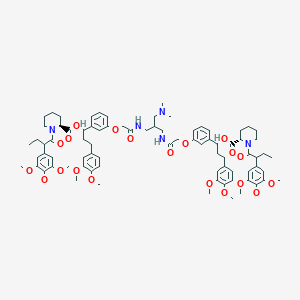
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

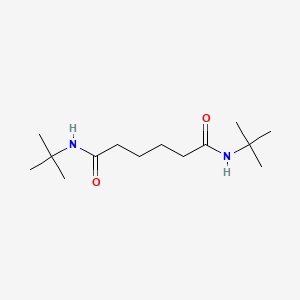
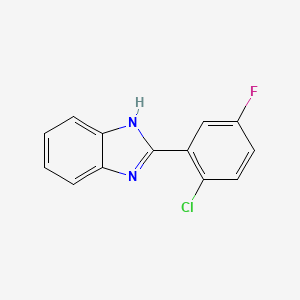

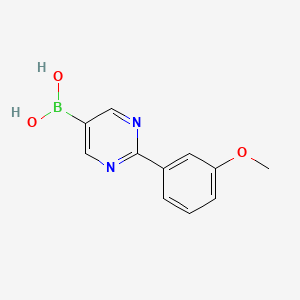
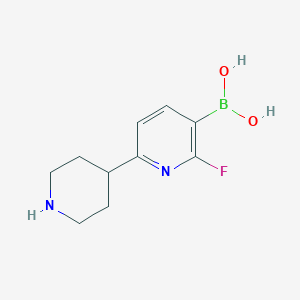

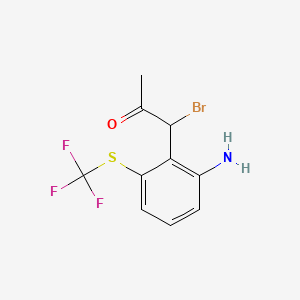
![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)
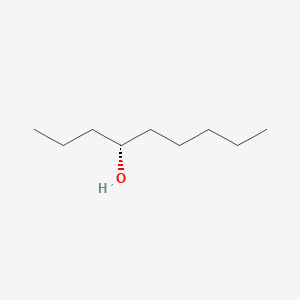
![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
